

# Artemisinin-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Artemisinin-d4	
Cat. No.:	B15145534	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical applications of **Artemisinin-d4**. It is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled compound in drug development and various scientific investigations.

## **Core Chemical and Physical Properties**

**Artemisinin-d4** is the deuterated form of Artemisinin, a sesquiterpene lactone renowned for its potent antimalarial activity. The incorporation of four deuterium atoms into the artemisinin structure results in a molecule with a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of artemisinin. While specific experimental data for all physical properties of **Artemisinin-d4** are not extensively published, they are presumed to be very similar to those of unlabeled artemisinin due to the nature of isotopic labeling.

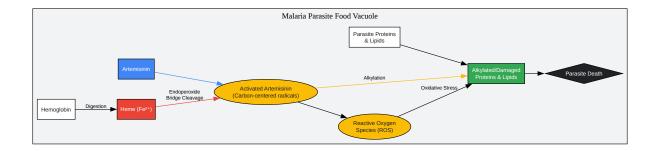


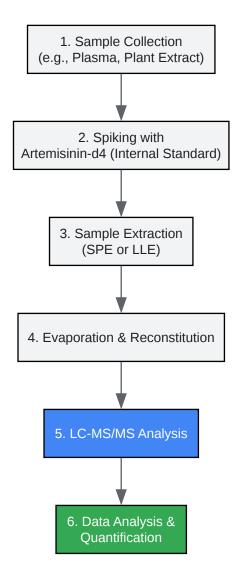
Property	Value	Reference
Molecular Formula	C15D4H18O5	[1]
Molecular Weight	286.357 g/mol	[1]
Appearance	Colorless needles or white crystalline powder	[2]
Melting Point	~152-157 °C (decomposes at higher temperatures)	[3][4]
Solubility	Practically insoluble in water; very soluble in dichloromethane; freely soluble in acetone and ethyl acetate; soluble in glacial acetic acid, methanol, and ethanol.[2][3]	
SMILES	[2H]C([2H])([2H])[C@]1([2H]) [C@@H]2CCINVALID-LINK [C@@H]3CC O[C@@]4(O3) [C@H]1OOC4(C)C2=O	[1]

## **Mechanism of Action: The Heme-Activation Pathway**

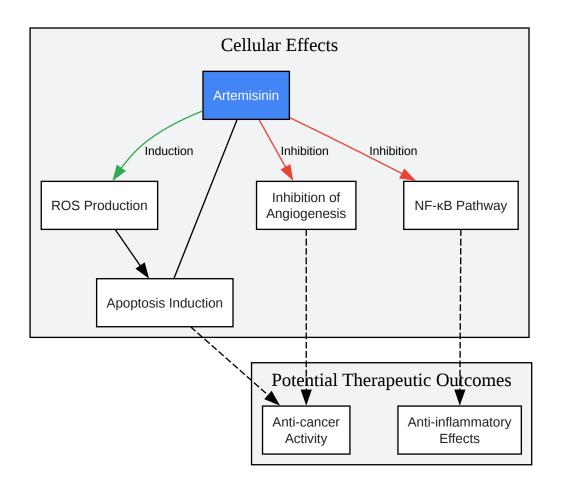
The antimalarial activity of artemisinin and its derivatives, including **Artemisinin-d4**, is primarily attributed to the cleavage of its endoperoxide bridge. This process is catalyzed by ferrous iron (Fe<sup>2+</sup>), which is abundant in the malaria parasite due to the digestion of hemoglobin. The interaction with heme initiates a cascade of reactions that generate cytotoxic reactive oxygen species (ROS) and carbon-centered radicals. These radicals are highly reactive and can alkylate and damage essential parasite proteins and lipids, leading to parasite death.











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### References

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